1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-22(2)17-10-8-16(9-11-17)12-13-20-19(23)21-14-15-24-18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEWKYLZRXFVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-phenoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Dimethylamino)phenethyl)-3-(2-methoxyethyl)urea
- 1-(4-(Dimethylamino)phenethyl)-3-(2-ethoxyethyl)urea
- 1-(4-(Dimethylamino)phenethyl)-3-(2-butoxyethyl)urea
Uniqueness
1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a urea functional group, which is known for its diverse biological activities. The presence of a dimethylamino group and a phenoxyethyl side chain contributes to its pharmacological profile. The molecular formula is with a molecular weight of approximately 288.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Urea derivatives often modulate enzyme activity or receptor signaling pathways, suggesting potential applications in treating neurological disorders due to the presence of the dimethylamino group, which may influence neurotransmitter systems.
Potential Targets
- Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors due to its structural similarity to known psychoactive agents.
- Enzymatic Activity : It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Antiproliferative Effects
Recent studies have indicated that urea derivatives exhibit antiproliferative properties against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity in vitro.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | |
| MCF-7 (Breast Cancer) | 12.0 | |
| HeLa (Cervical Cancer) | 10.5 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored in models of acute inflammation. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a possible therapeutic role in inflammatory diseases.
Neuroprotective Effects
Given its structural features, this compound may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Study on Neurotransmitter Interaction
A study examined the effects of similar urea derivatives on neurotransmitter receptors in rat brain slices. Results indicated that these compounds could enhance serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders.
Cancer Treatment Exploration
In a preclinical trial involving xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
